molecular formula C11H8BrNO3 B13583162 2-(6-Bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid

2-(6-Bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid

Cat. No.: B13583162
M. Wt: 282.09 g/mol
InChI Key: SWBLPCISWITXPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is part of the isoquinoline family, which is known for its diverse biological and pharmacological activities .

Preparation Methods

The synthesis of 2-(6-Bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid involves several steps. One efficient route includes the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

2-(6-Bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reducing agents can be used to reduce the compound, altering its oxidation state.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

2-(6-Bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for drug development and other biological studies.

    Medicine: Its potential pharmacological properties are being explored for therapeutic applications.

    Industry: The compound is used in various industrial processes, including the production of other chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-Bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to target proteins or enzymes, leading to changes in their activity and subsequent biological effects.

Comparison with Similar Compounds

2-(6-Bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid can be compared with other similar compounds, such as:

    3,4-Dihydroisoquinolinone derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Quinolinyl-pyrazoles: These compounds also have similar pharmacological properties and are used in related applications.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties .

Properties

Molecular Formula

C11H8BrNO3

Molecular Weight

282.09 g/mol

IUPAC Name

2-(6-bromo-1-oxoisoquinolin-2-yl)acetic acid

InChI

InChI=1S/C11H8BrNO3/c12-8-1-2-9-7(5-8)3-4-13(11(9)16)6-10(14)15/h1-5H,6H2,(H,14,15)

InChI Key

SWBLPCISWITXPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN(C2=O)CC(=O)O)C=C1Br

Origin of Product

United States

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